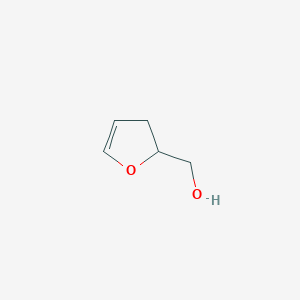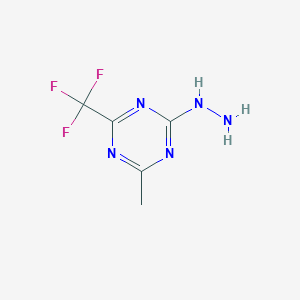
6-Chloro-2-(chloromethyl)-4-hydrazinylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(chloromethyl)-4-hydrazinylquinazoline is a quinazoline derivative with significant interest in various fields of scientific research. Quinazolines are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of chloro and hydrazinyl groups in this compound enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(chloromethyl)-4-hydrazinylquinazoline typically involves the cyclization of appropriate precursors. One common method includes the chloroacetylation of 2-amino-5-chlorobenzophenone to form 2-chloroacetamido-5-chlorobenzophenone, followed by cyclization to yield the desired quinazoline derivative . The reaction conditions often involve the use of chlorinating agents and controlled temperatures to ensure the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
化学反应分析
Types of Reactions
6-Chloro-2-(chloromethyl)-4-hydrazinylquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazinyl group can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or hydroxyl derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
科学研究应用
6-Chloro-2-(chloromethyl)-4-hydrazinylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinazoline derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 6-Chloro-2-(chloromethyl)-4-hydrazinylquinazoline involves its interaction with specific molecular targets and pathways. The chloro and hydrazinyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
相似化合物的比较
Similar Compounds
6-Chloro-2-(chloromethyl)-4-(2-fluorophenyl)-1,2-dihydroquinazoline 3-Oxide: This compound has a similar quinazoline core but with a fluorophenyl group instead of a hydrazinyl group.
6-Chloro-2-(chloromethyl)-4-phenylquinazoline: Another related compound with a phenyl group in place of the hydrazinyl group.
Uniqueness
The presence of the hydrazinyl group in 6-Chloro-2-(chloromethyl)-4-hydrazinylquinazoline makes it unique compared to other similar compounds. This group enhances its reactivity and potential for various chemical transformations, making it a valuable compound for research and development.
属性
CAS 编号 |
61164-84-9 |
|---|---|
分子式 |
C9H8Cl2N4 |
分子量 |
243.09 g/mol |
IUPAC 名称 |
[6-chloro-2-(chloromethyl)quinazolin-4-yl]hydrazine |
InChI |
InChI=1S/C9H8Cl2N4/c10-4-8-13-7-2-1-5(11)3-6(7)9(14-8)15-12/h1-3H,4,12H2,(H,13,14,15) |
InChI 键 |
QFTZOMGQMRLAFJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C(=NC(=N2)CCl)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Dichloro(nitro)methyl]-1-methylimidazolidine](/img/structure/B14589047.png)
![2-[(Aminomethyl)amino]ethan-1-ol](/img/structure/B14589060.png)



![1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione](/img/structure/B14589085.png)




![Chloro(diethylamino)[(trimethylsilyl)imino]phosphanium](/img/structure/B14589102.png)

![Tributyl({1-[(oxiran-2-yl)methyl]cyclohexyl}oxy)stannane](/img/structure/B14589127.png)
